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Compound of Interest

Compound Name: Ferric cacodylate

Cat. No.: B1216655 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals utilizing

cacodylate buffer for tissue fixation. Our goal is to help you minimize tissue shrinkage and

achieve optimal structural preservation for your experiments.

Frequently Asked Questions (FAQs)
Q1: What is sodium cacodylate buffer, and why is it used in tissue fixation?

Sodium cacodylate is an organoarsenic compound used to prepare a common buffer for

biological electron microscopy. It is favored because it is a good buffer at a physiological pH of

7.2-7.4 and is considered stable and easy to prepare. Some laboratories prefer it over

phosphate buffers as it does not precipitate with certain metallic salts, like uranyl acetate, which

are often used in staining protocols. However, it is important to note that sodium cacodylate

contains arsenic and is both poisonous and carcinogenic, requiring careful handling and

disposal.[1]

Q2: My tissue is showing significant shrinkage after fixation. What are the likely causes when

using a cacodylate buffer-based fixative?

Tissue shrinkage during fixation is often a result of osmotic stress. The most common causes

include:
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Hypertonic Fixative Solution: If the total osmolarity of your fixative solution (glutaraldehyde +

cacodylate buffer) is significantly higher than the physiological osmolarity of your tissue,

water will be drawn out of the cells, causing them to shrink. Severe tissue shrinkage has

been observed with high vehicle osmolarity and high overall fixative osmolarity.

Glutaraldehyde Contribution to Osmolarity: The addition of glutaraldehyde to your cacodylate

buffer will increase the total osmolarity of the solution.[2] This increase can be more than just

the sum of the individual osmolarities due to interactions with the buffer components.[2]

Improper Dehydration: A rapid transition through the ethanol gradient during the dehydration

step can cause significant tissue shrinkage. A gradual increase in ethanol concentration is

recommended to prevent this.[1]

Q3: How can I adjust my cacodylate buffer formulation to minimize tissue shrinkage?

To minimize tissue shrinkage, careful control of the fixative solution's osmolarity is crucial. Here

are some adjustments you can make:

Adjust Buffer Molarity: Using a lower molarity of cacodylate buffer (e.g., 0.1 M) is a common

starting point. You may need to adjust this based on your specific tissue type and the

concentration of glutaraldehyde used.

Account for Glutaraldehyde's Osmolarity: Be aware that glutaraldehyde adds to the total

osmolarity. You may need to use a slightly hypotonic buffer to compensate for the osmolarity

of the glutaraldehyde.

Incorporate Additives: The addition of 2 mM calcium chloride (CaCl2) to the cacodylate buffer

and fixative solutions is often recommended.[1][3] Calcium ions help to stabilize cell

membranes and can reduce the loss of lipids during processing.[1]

Sucrose for Osmotic Balance: In some protocols, sucrose is added to the buffer during

washing steps to help maintain osmotic pressure after fixation.
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Problem Possible Cause Recommended Solution

Significant Tissue Shrinkage
The total osmolarity of the

fixative solution is too high.

Measure the osmolarity of your

final fixative solution (buffer +

glutaraldehyde). Aim for an

osmolarity that is isotonic to

the tissue. You may need to

decrease the molarity of the

cacodylate buffer or the

concentration of

glutaraldehyde.

Dehydration steps are too

rapid.

Increase the number of steps

in your ethanol dehydration

series and the time for each

step to ensure a gradual

change in solvent

concentration.[1]

Poor Ultrastructural

Preservation
Inadequate fixation.

Ensure the tissue blocks are

small enough (e.g., 1 mm

cubes) for the fixative to

penetrate quickly.[4] Consider

perfusion fixation for whole

organs to ensure rapid and

uniform fixation.

Loss of lipids.

Add 2 mM CaCl2 to your

fixative and washing solutions

to help preserve membrane

lipids.[1] Keep processing

temperatures low (e.g., 4°C).

Precipitate Formation in

Staining

Use of phosphate buffer with

heavy metal stains.

If using stains like uranyl

acetate, cacodylate buffer is a

better choice than phosphate

buffer to avoid precipitation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8569945/
http://emunit.hku.hk/documents/SamplePreparationTechnique.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8569945/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)
This protocol provides a standard method for preparing a 0.1 M sodium cacodylate buffer

solution.

Materials:

Sodium Cacodylate (Trihydrate)

Distilled water (dH2O)

0.1 M Hydrochloric acid (HCl) or 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

pH meter

Graduated cylinders and beakers

Parafilm

Procedure:

To prepare a 0.2 M stock solution, dissolve 4.28 g of sodium cacodylate in 100 ml of dH2O.

To prepare the 0.1 M working solution, mix 50 ml of the 0.2 M sodium cacodylate stock

solution with 50 ml of dH2O.[1]

Alternatively, to make a 0.05 M solution, dissolve 10.7 g of sodium cacodylate in 900 ml of

distilled water.[5] Adjust the volume to 1 liter for a final concentration.[5]

Calibrate the pH meter.

Adjust the pH of the buffer solution to 7.2-7.4 using 0.1 M HCl or 0.1 M NaOH.

Store the buffer in a sealed container at 4°C. The solution can be stored for 2-3 months.[1]

Caution: Sodium cacodylate is toxic and carcinogenic. Always wear appropriate personal

protective equipment (PPE), including gloves and a lab coat, and work in a well-ventilated area.
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Dispose of waste according to your institution's guidelines for hazardous materials.

Standard Fixation Workflow for Electron Microscopy
This workflow outlines a typical procedure for fixing soft tissues for transmission electron

microscopy (TEM).

Caption: A standard workflow for tissue fixation and processing for electron microscopy.

Data on Buffer Osmolarity and Additives
The osmolarity of the fixative vehicle (the buffer) is a critical factor in preventing tissue

shrinkage.

Buffer Composition Typical Molarity Additives Notes

Sodium Cacodylate 0.1 M - 0.15 M 2 mM CaCl2

The addition of CaCl2

helps to stabilize

membranes.[1][3]

Sodium Cacodylate 0.05 M None

A lower molarity may

be necessary when

using higher

concentrations of

glutaraldehyde to

achieve an isotonic

final solution.[5]

Sodium Cacodylate 0.15 M None

Used in some

protocols for en-bloc

staining.[3]

Note: The final osmolarity of the fixative solution is a combination of the buffer's osmolarity and

the osmolarity contributed by the fixative agent (e.g., glutaraldehyde). It is recommended to

measure the final osmolarity of your complete fixative solution before use.

Troubleshooting Logic for Tissue Shrinkage
Caption: A troubleshooting workflow for addressing tissue shrinkage during fixation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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